Cambridge id 5550174
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Overview
Description
. This compound is a benzothiophene derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The carboxamide group is introduced by reacting the chlorinated benzothiophene with an amine, in this case, 4-methylpiperazine, under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant, given its structural similarity to known antidepressant molecules.
Biological Research: The compound can be used as a probe to study the function of various biological pathways, particularly those involving neurotransmitter systems.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide is not fully elucidated. it is believed to interact with neurotransmitter systems in the brain, potentially inhibiting the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing their levels and exerting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methylpiperazin-1-yl)phenylbenzamide
- 3-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Uniqueness
What sets 3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide apart is its benzothiophene core, which imparts unique electronic and steric properties, potentially leading to distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-17-6-8-18(9-7-17)16-14(19)13-12(15)10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUUFZVYIRKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970844 |
Source
|
Record name | 3-Chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-17-4 |
Source
|
Record name | 3-Chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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